molecular formula C10H4ClF2NO B1457037 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde CAS No. 956631-90-6

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Cat. No. B1457037
M. Wt: 227.59 g/mol
InChI Key: NHFLCHHJWIUYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H4ClF2NO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde consists of a quinoline ring system with chlorine and fluorine substituents, and a carbaldehyde group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.60 . It has a high gastrointestinal absorption and is BBB permeant . The compound is soluble, with a solubility of 0.081 mg/ml .

Scientific Research Applications

Synthesis and Chemical Reactions

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde, including 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde, highlight its role in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-cored heterocyclic systems. The importance of these compounds lies in their applications in synthesizing biologically active compounds and their diverse synthetic applications (Hamama et al., 2018). Additionally, synthesis and reactions of these compounds have been explored for their ability to form biologically significant compounds, showcasing their utility in organic and medicinal chemistry (B. F. Abdel-Wahab & Rizk E. Khidre, 2012).

Green Synthetic Methods

A review on green synthetic methods for 2-chloroquinoline-3-carbaldehydes, including microwave, ultrasound, and grinding/solvent-free/water as solvent methods, emphasizes the environmental benefits and efficiency of these approaches. These methods have been successfully applied in producing biologically active compounds (Ankit J. Patel et al., 2020).

Biological and Antimicrobial Activities

Several studies have investigated the biological activities of derivatives of 2-chloroquinoline-3-carbaldehyde. One study analyzed the corrosion inhibition properties of various quinoline derivatives, indicating their potential as protective agents against metal dissolution (H. Lgaz et al., 2017). Another research focused on synthesizing quinoline derivatives and evaluating their antibacterial and antioxidant activities, further demonstrating the potential of these compounds in medical and biological applications (Digafie Zeleke et al., 2020).

Novel Applications

Research has also explored novel applications, such as the preparation of chitosan-chloroquinoline derivatives for biomedical applications. This study indicated the antimicrobial activity of the derivative, suggesting its use as an antimicrobial agent in biomedical fields (Santosh Kumar et al., 2011).

Safety And Hazards

The safety data sheet for 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde indicates that it is a warning class substance . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-chloro-5,7-difluoroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO/c11-10-5(4-15)1-7-8(13)2-6(12)3-9(7)14-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFLCHHJWIUYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TD Cushing, X Hao, Y Shin, K Andrews… - Journal of Medicinal …, 2015 - ACS Publications
The development and optimization of a series of quinolinylpurines as potent and selective PI3Kδ kinase inhibitors with excellent physicochemical properties are described. This …
Number of citations: 79 pubs.acs.org

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